(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide
Description
(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide (CAS: 167261-43-0) is a chiral amide compound with the molecular formula C₁₀H₁₅N₃O (FW: 193.25). It is characterized by a pyridinyl group attached to a branched aliphatic chain containing a stereogenic center at the C2 position (S-configuration). The compound is supplied as a white to light-yellow powder with a minimum purity of 98% and is marketed for research purposes, often in collaboration with specialized chemical manufacturers like Daicel . Its enantiomer, (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide (CAS: 1568043-19-5), shares identical molecular and physical properties except for stereochemistry .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHQMMXVZMHQA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridinecarboxylic acid and 2-amino-3-methylbutanoic acid.
Coupling Reaction: The carboxylic acid group of 2-pyridinecarboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amide Bond Formation: The active ester intermediate reacts with the amino group of 2-amino-3-methylbutanoic acid to form the desired amide bond, resulting in this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, amines)
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural features, including an amino group and a pyridine ring, which contribute to its biological activity. The stereochemistry of the molecule plays a crucial role in its interaction with biological targets, making it an essential subject for further investigation.
Pharmaceutical Applications
-
Drug Development
- Antidepressant Potential : Research indicates that compounds similar to (2S)-2-amino-3-methyl-N-2-pyridinylbutanamide may exhibit antidepressant properties. The presence of the pyridine moiety is believed to enhance the binding affinity to neurotransmitter receptors, which is critical for mood regulation .
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cellular signaling pathways. Its structural similarity to known anticancer agents warrants further exploration in targeted cancer therapies .
- Enzyme Inhibition
Biochemical Research
- Biomolecular Interactions
- Ligand Development
Analytical Chemistry Applications
- Chromatographic Techniques
- Spectroscopic Analysis
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways and processes, ultimately resulting in the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Comparison: (2S) vs. (2R) Enantiomers
| Property | (2S)-Isomer | (2R)-Isomer |
|---|---|---|
| CAS Number | 167261-43-0 | 1568043-19-5 |
| Molecular Formula | C₁₀H₁₅N₃O | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 | 193.25 |
| Purity | ≥98% | ≥98% |
| Price (250 mg) | JPY 37,900 | JPY 37,900 |
| Key Difference | S-configuration at C2 | R-configuration at C2 |
The enantiomeric pair is critical for studying stereochemical effects in biological systems, such as receptor binding or catalytic activity.
Pyridine-Substituted Analogs
4-Amino-3-methylpyridine (CAS: 1990-90-5) and 5-Amino-2-methylpyridine (CAS: 3430-14-6)
| Property | 4-Amino-3-methylpyridine | 5-Amino-2-methylpyridine |
|---|---|---|
| Molecular Formula | C₆H₈N₂ | C₆H₈N₂ |
| Molecular Weight | 108.14 | 108.14 |
| Purity | >96.0% (GC) | >98.0% (HPLC) |
| Price (1 g) | JPY 4,100 | JPY 4,600 |
These simpler pyridine derivatives lack the amide backbone and stereogenic center of the target compound. Their lower molecular weight and reduced complexity result in significantly lower costs. The higher purity of 5-Amino-2-methylpyridine (98% vs. 96%) may reflect stricter quality requirements for applications in medicinal chemistry or catalysis .
Extended Aliphatic Chain Analogs
(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide (CAS: 1176509-42-4)
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₃O |
| Molecular Weight | 235.33 |
| Key Features | Additional ethyl linker, methyl substituent on nitrogen |
This compound features a longer aliphatic chain and a pyridin-4-yl group instead of pyridin-2-yl. The structural modifications likely enhance lipophilicity and alter binding kinetics in biological targets.
Phenylmethyl-Substituted Derivatives
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS: 49214-87)
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 |
| Price (100 mg) | JPY 24,600 |
The replacement of the pyridinyl group with a benzyl moiety and additional methyl branches at C3 increases molecular weight and steric bulk. This could influence solubility and metabolic stability, making it relevant for structure-activity relationship (SAR) studies .
Biological Activity
(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its potential therapeutic applications, which include antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The effectiveness of this compound was assessed through zone of inhibition (ZI) tests, which measure the antimicrobial activity by observing the area around the compound where bacterial growth is inhibited.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | K. pneumoniae | 16 |
| This compound | Streptococcus spp. | 18 |
These values were comparable to standard antibiotics such as cefixime and azithromycin, indicating a promising potential for therapeutic use in treating bacterial infections .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated in vitro using various assays. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
3. Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC (μM) |
|---|---|
| AChE | 0.95 |
| BChE | 0.87 |
These IC values indicate that the compound's inhibitory activity is comparable to that of established inhibitors like galantamine, highlighting its potential for further development as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple bacterial strains, this compound was tested alongside traditional antibiotics. The results indicated that the compound exhibited comparable or superior antimicrobial activity against resistant strains, suggesting its potential role in combatting antibiotic resistance.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cell cultures. This suggests that the compound may offer protective benefits against neurodegeneration.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide?
- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, hydrazide intermediates (e.g., (2S)-2-(benzoylamino)-3-methylbutyric acid hydrazide) can be reacted with aryl aldehydes to form Schiff bases, followed by cyclization or reduction steps to yield the target compound . Collaboration with specialized suppliers (e.g., Daicel) ensures access to enantiomerically pure starting materials, as noted in technical catalogs .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm stereochemistry via coupling constants (e.g., H NMR for methyl group splitting patterns) .
- Mass Spectrometry : Verify molecular weight (193.24 g/mol) using high-resolution MS .
- Polarimetry : Measure optical rotation to confirm enantiomeric purity (>98% as per supplier specifications) .
Q. What analytical methods ensure compound purity in pharmacological studies?
- Methodological Answer : Use reverse-phase HPLC with chiral columns (e.g., Daicel’s CHIRALPAK®) to separate enantiomers. Purity thresholds (>98%) should align with protocols for bioactive compounds, as emphasized in catalogs .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound compared to its (2R)-enantiomer?
- Methodological Answer : Design comparative assays using both enantiomers. For instance:
- Binding Assays : Measure affinity to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors) via surface plasmon resonance (SPR).
- Functional Studies : Assess activity in cell-based models (e.g., calcium flux assays). Catalogs note distinct CAS numbers for enantiomers, enabling precise sourcing .
Q. How can researchers resolve contradictions in activity data between enantiomers?
- Methodological Answer : Apply iterative data triangulation:
Reproducibility Checks : Validate assays across independent labs.
Structural Dynamics : Use molecular docking simulations to predict binding modes.
Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., nitrososulfanyl or trifluoroacetyl derivatives) .
Contradictions may arise from solvent effects or impurities, necessitating rigorous quality control .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Test degradation kinetics in buffers (pH 1–10) via LC-MS.
- Temperature Sensitivity : Store lyophilized samples at -20°C, as recommended for similar amide-containing compounds .
- Prodrug Design : Modify the pyridinyl group (e.g., fluorination) to enhance metabolic stability, inspired by fluoropyridine derivatives .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using software like Schrödinger.
- MD Simulations : Predict binding persistence to biological targets (e.g., kinases or GPCRs).
Reference PubChem data for analogous compounds to validate predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
